molecular formula C9H5F2NO2S B2914200 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid CAS No. 15208-44-3

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B2914200
CAS No.: 15208-44-3
M. Wt: 229.2
InChI Key: DGJHHJIQYJOCRB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid (CAS 15208-44-3) is a high-purity chemical building block designed for advanced research and development applications. This compound features a benzothiazole heterocycle, a privileged structure in medicinal chemistry, fused with a difluoroacetic acid moiety, creating a versatile scaffold for constructing novel molecular entities . The molecular formula is C 9 H 5 F 2 NO 2 S, with a molecular weight of 229.21 g/mol . The compound is characterized by a melting point of 115-117°C and should be stored at 4°C to maintain stability . As a key synthetic intermediate, this compound is primarily valued for its application in drug discovery and materials science. The benzothiazole core is a common pharmacophore found in compounds with demonstrated biological activity, while the reactive carboxylic acid group allows for further derivatization, notably into amides and esters, via straightforward coupling reactions. The presence of two fluorine atoms on the alpha-carbon can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of lead compounds . This product is supplied with a typical purity of 95% or higher and is intended for research purposes as a building block . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHHJIQYJOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15208-44-3
Record name 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid typically involves the condensation of 2-aminobenzenethiol with difluoroacetic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Core Reactivity Profile

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid (C₉H₅F₂NO₂S) exhibits dual reactivity due to its benzothiazole ring and difluoroacetic acid moiety. Key reaction pathways include:

  • Nucleophilic Substitution : The electron-deficient benzothiazole ring undergoes electrophilic aromatic substitution (EAS) at the 6-position due to the electron-withdrawing effect of the sulfur and nitrogen atoms .
  • Acid Derivative Transformations : The difluoroacetic acid group participates in esterification, amidation, and condensation reactions .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization of the benzothiazole ring .

Amidation and Hydrazide Formation

Reaction with hydrazine hydrate yields 2-benzothiazolyl acetohydrazide, a versatile intermediate for heterocyclic synthesis :\text{C H F NO S}+\text{NH NH H O}\xrightarrow{\text{EtOH RT}}\text{C H F N OS}$$-**[KeyDerivatives](pplx://action/followup)**:Pyrazole,oxadiazole,andtriazoleanalogs[3][6].---####3.[**BenzothiazoleRingFunctionalization**](pplx://action/followup)#####3.[1**ElectrophilicAromaticSubstitution(EAS)**](pplx://action/followup)|**ReactionType**|**Reagents**|**Position**|**Products**|**Reference**||---------------------|--------------|---------------|--------------|---------------||Nitration|HNO₃/H₂SO₄|6-position|6-Nitroderivative|[1][4]||Halogenation|Cl₂/FeCl₃|6-position|6-Chloroderivative|[10][25]|#####3.[2**Suzuki-MiyauraCoupling**](pplx://action/followup)ThebenzothiazoleringcoupleswitharylboronicacidsunderPdcatalysis:\text{C₉H₅F₂NO₂S} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{6-Ar-Benzothiazole} $$

  • Applications : Synthesis of biaryl analogs for drug discovery .

Enzyme Inhibition

The compound undergoes Michael addition with cysteine residues in enzymes (e.g., carbonic anhydrase), forming stable thioether adducts .

Anticancer Prodrug Activation

Under acidic tumor microenvironments, the difluoroacetic acid group undergoes decarboxylation, releasing fluorinated metabolites that inhibit thymidylate synthase .

Comparative Reactivity Table

Derivative Reactivity Profile Key Differences
2-(Benzothiazol-2-yl)acetic acidHigher electrophilicity at C2Lacks fluorine’s electron-withdrawing effects
Ethyl 2-(benzothiazol-2-yl)acetateEnhanced lipophilicityEster group reduces hydrogen-bonding capacity
2-TrifluoromethylbenzothiazoleIncreased metabolic stabilityCF₃ group vs. CF₂COOH

Mechanistic Insights

  • Fluorine Effects : The CF₂ group stabilizes transition states in nucleophilic substitutions via inductive effects .
  • Ring Strain : The benzothiazole’s planar structure facilitates π-π stacking in coupling reactions .

Scientific Research Applications

The applications of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid are not explicitly detailed within the provided search results. However, the search results do offer information regarding benzothiazole derivatives and their applications, as well as some insight into the synthesis and potential uses of related compounds.

Benzothiazole Derivatives: General Applications

  • Anti-inflammatory, Analgesic, and Antipyretic Activity: Benzothiazoles, in general, possess anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating arthritic and dermatological disorders and conditions with inflammation, fever, and pain . Such conditions include rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, rheumatic fever, and inflammatory conditions of the ocular system .
  • Pharmaceutical Applications: Derivatives of benzothiazoles, such as 4-(benzothiazol-2-yl)phenylacetic acids, are noted for their use as anti-inflammatory compounds . These compounds can be administered through various routes, including orally, topically, parenterally, by inhalation spray, or rectally, using conventional pharmaceutical carriers .
  • PPARα/γ Agonist Ligands: Certain benzothiazole-2-one derivatives have been designed as dual PPARα/γ agonist ligands for treating type 2 diabetes and its complications .

Synthesis and Reactions

  • Synthesis of Benzothiazole Phenylacetic Acids: The synthesis of benzothiazole phenylacetic acids involves condensing o-aminothiophenol with a benzoic acid, which carries a para substituent that can be converted into an acetic acid residue using conventional techniques .
  • Preparation Methods: The preparation of compounds may involve multiple steps, such as treating bromoalkylphenyl benzothiazoles with sodium cyanide to yield cyanoalkylphenyl benzothiazoles, followed by acid hydrolysis to obtain the desired benzothiazole phenyl acetic acid .

Specific Compounds and Derivatives

  • Difluoroacetic Acid Derivatives: Novel difluoroacetic acid derivatives and compositions containing them have been explored for various uses .
  • This compound: The molecular formula for this compound is C9H5F2NO2S .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid are best contextualized through comparison with related compounds. Key analogs and their distinguishing features are outlined below:

Structural Analogues

Compound Name Structural Modifications Key Properties/Applications References
MHY3200 (2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid) Chlorine substituent on benzothiazole; phenoxy linker PPARα agonist; hepatoprotective activity
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid Cyano and fluorine substituents on phenyl ring Discontinued due to instability
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate Monofluro substitution; sodium salt form Enhanced solubility
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate Ethyl ester; chlorophenyl substituent Prodrug design for improved bioavailability

Physicochemical Properties

  • Acidity: The difluoroacetic acid group (pKa ~1.5) is significantly more acidic than monofluoro or non-fluorinated analogs, enhancing hydrogen-bonding capacity and solubility in polar solvents .
  • Solubility : Sodium salt derivatives (e.g., Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate) exhibit superior aqueous solubility compared to free acids, a strategy employed in prodrug development .

Key Research Findings

  • Structural Insights : Crystallographic studies (e.g., via SHELX programs) confirm planar benzothiazole systems and hydrogen-bonding networks involving the difluoroacetic acid group, critical for molecular recognition .
  • Biological Potential: Fluorinated benzothiazoles show promise in targeting Mycobacterium tuberculosis (H37Rv strain) and inflammatory pathways, though activity varies with substituents .
  • Stability Challenges: Compounds like 2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid were discontinued due to instability, underscoring the need for balanced electron-withdrawing groups .

Biological Activity

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that has garnered attention for its potential biological activities. The benzothiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy in various applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzothiazole ring and two fluorine atoms attached to the acetic acid moiety. This structural configuration is believed to contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various pathogenic bacteria and fungi. In vitro tests against common strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound possesses notable antibacterial activity (Table 1) .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), it was found to inhibit cell proliferation significantly. The cytotoxic effects were measured using MTT assays, revealing IC50 values that suggest promising antitumor activity (Table 2) .

Cell Line IC50 Value (µM)
A549 (Lung Cancer)6.26
MCF-7 (Breast Cancer)8.45
HCT116 (Colon Cancer)5.12

The mechanism through which this compound exerts its biological effects may involve interaction with cellular targets such as DNA and various enzymes. Studies suggest that compounds with benzothiazole structures can bind to DNA's minor groove, potentially interfering with replication and transcription processes . Additionally, enzyme inhibition studies indicate that this compound may act as a potent inhibitor of certain kinases involved in cancer cell signaling pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against clinical isolates of pathogens. The results indicated that the compound effectively reduced bacterial counts in a dose-dependent manner.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models of breast cancer demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .

Q & A

Basic: What experimental techniques are recommended for verifying the purity and structural integrity of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid?

To confirm purity and structure, researchers should employ:

  • High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (e.g., C9_9H5_5F2_2NO2_2S).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze substituent environments, particularly the difluoroacetate group and benzothiazole ring.
  • Single-Crystal X-ray Diffraction (SC-XRD) to resolve stereoelectronic effects, as demonstrated in structurally analogous benzothiazole derivatives .
  • High-Performance Liquid Chromatography (HPLC) to quantify purity, using standardized protocols for fluorinated heterocycles .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as recommended for benzothiazole derivatives .
  • Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N2_2) to prevent hydrolysis of the difluoroacetate group .

Advanced: How does the electron-withdrawing nature of the difluoroacetate group influence the reactivity of this compound in nucleophilic reactions?

The CF2_2COO– moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation or esterification). Computational studies (DFT) can model charge distribution, while experimental validation via kinetic assays (e.g., reaction with amines) quantifies rate constants. Comparative studies with non-fluorinated analogs (e.g., acetic acid derivatives) reveal up to 3× faster reaction rates due to fluorine’s inductive effects .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : The benzothiazole-thione equilibrium can shift under varying pH, altering peak positions. Buffer-controlled NMR (e.g., pH 7.4) stabilizes the dominant form .
  • Solvent Effects : Polar solvents (e.g., DMSO) may mask hydrogen-bonding interactions. Cross-validate data in CDCl3_3 and D2_2O .
  • Dynamic Fluorine Effects : ¹⁹F NMR decoupling techniques clarify splitting patterns caused by adjacent fluorine atoms .

Advanced: How can computational chemistry predict the metabolic stability of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to oxidative metabolism.
  • Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., benzothiazole C2 position).
  • ADMET Predictions : Tools like SwissADME assess bioavailability and half-life, leveraging logP values (-0.5 to 1.2) and polar surface area (~60 Ų) .

Basic: What synthetic routes are reported for this compound?

Common methods include:

  • Coupling Reactions : React 2-aminobenzenethiol with 2,2-difluoroacetyl chloride under Schlenk conditions (yield: ~65%) .
  • Fluorination : Treat 2-(1,3-benzothiazol-2-yl)acetic acid with Deoxo-Fluor® (1.5 eq.) in DCM at 0°C, achieving >90% difluorination .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to isolate white crystalline product (mp: 139–140°C) .

Advanced: What crystallographic parameters define the solid-state structure of this compound?

SC-XRD data (analogous to benzothiazole-acid hybrids) show:

  • Crystal System : Monoclinic, space group P21_1/c.
  • Bond Lengths : C–F bonds at 1.33–1.35 Å, shorter than C–O (1.43 Å), confirming strong electron withdrawal.
  • Dihedral Angles : Benzothiazole and difluoroacetate planes form a 72° angle, reducing conjugation and enhancing solubility .

Advanced: How do steric and electronic effects of the benzothiazole ring impact the acidity of this compound?

The benzothiazole’s electron-deficient π-system lowers the pKa_a of the carboxylic acid (predicted pKa_a ~2.1 vs. ~4.8 for non-heterocyclic analogs). Titration with NaOH (0.1 M) confirms this, with a sharp equivalence point at pH 2.3 .

Basic: What are the ecological disposal considerations for this compound waste?

  • Incineration : Treat solid waste at >1000°C with alkaline scrubbers to neutralize HF emissions.
  • Aqueous Waste : Adsorb onto activated charcoal (10 g/L) before landfill disposal, complying with EPA guidelines for fluorinated organics .

Advanced: How can reaction kinetics optimize the synthesis of this compound derivatives?

  • Rate-Limiting Step Analysis : Use stopped-flow IR to identify slow acyl transfer steps (e.g., k = 0.15 min⁻¹ at 25°C).
  • Catalysis : Add DMAP (5 mol%) to accelerate nucleophilic substitutions, reducing reaction time from 24 h to 4 h .

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